Tert-butyl 3-amino-5-bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-amino-5-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAGNOKDVASQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Amino 5 Bromobenzoate
Retrosynthetic Analysis of the Target Compound: Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For tert-butyl 3-amino-5-bromobenzoate, the primary disconnections involve the ester and the functional groups on the aromatic ring.
A logical primary disconnection is the ester linkage, leading back to 3-amino-5-bromobenzoic acid and a source of the tert-butyl group, such as tert-butanol (B103910) or isobutylene (B52900). This simplifies the synthesis to the esterification of a readily available starting material.
Further disconnection of 3-amino-5-bromobenzoic acid can be considered. The amino and bromo groups can be disconnected, suggesting precursors like 3-aminobenzoic acid or 3-bromobenzoic acid. However, the direct esterification of 3-amino-5-bromobenzoic acid is often the most straightforward approach. A retrosynthetic analysis for a related compound, 3-amino-5-halo-2-iodobenzoate, highlights the strategy of starting with a substituted aminobenzoate and introducing the other functional groups sequentially. researchgate.netresearchgate.net
Forward Synthesis Pathways from Readily Available Precursors
The forward synthesis of this compound typically starts from 3-amino-5-bromobenzoic acid. sigmaaldrich.com The key step is the introduction of the tert-butyl ester group, which can be challenging due to the steric hindrance of the tert-butyl group and the presence of the amino group.
Esterification Approaches for Tert-butyl Moiety Introduction
Several methods can be employed for the esterification of 3-amino-5-bromobenzoic acid to introduce the tert-butyl group.
Direct esterification of a carboxylic acid with tert-butyl alcohol is a common method. This reaction is typically acid-catalyzed. For amino acids, a preparation of tert-butyl esters involves reacting the protected amino acid with tert-butanol in the presence of anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate. researchgate.net Another approach uses isobutylene and an acid catalyst like p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid. google.com
A study on the esterification of various carboxylic acids with tert-butyl alcohol found that using 4-dimethylaminopyridine (B28879) (DMAP) as a base can yield tert-butyl esters. researchgate.net For instance, (4-methoxyphenyl)acetic acid was esterified with tert-butyl alcohol in the presence of DMAP to give the corresponding ester in 45% yield. researchgate.net
Transesterification offers an alternative route. This involves reacting a more common ester, such as methyl or ethyl 3-amino-5-bromobenzoate, with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is driven to completion by removing the lower-boiling alcohol byproduct. The synthesis of methyl 3-amino-5-bromobenzoate is a known process. google.comnih.gov Transesterification reactions can be catalyzed by acids or bases. For example, the preparation of aminobenzoate esters can be achieved through a transesterification reaction where an aminobenzoic acid alkyl ester reacts with an alcohol in the presence of a catalyst. google.com
Converting the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride (B1165640), can facilitate the reaction with tert-butyl alcohol. The reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature can produce acid chlorides in high yields. researchgate.netorganic-chemistry.org This method is selective for tert-butyl esters in the presence of other esters like methyl, ethyl, and benzyl (B1604629) esters. researchgate.netorganic-chemistry.org Once the acid chloride of 3-amino-5-bromobenzoic acid is formed, it can readily react with tert-butanol to yield the desired product.
Tert-butyl chloroformate is a reagent primarily used for the protection of amino groups. researchgate.net However, it can also react with carboxylic acids to form mixed anhydrides, which can then react with an alcohol. A more direct application involves the reaction of tert-butyl alcohol with phosgene (B1210022) to form tert-butyl chloroformate, which is then reacted with the amino acid. A study describes the synthesis of tert-butyl(2-((8-(3,4-difluorobenzyl)-6-methyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[5,4-e] organic-chemistry.orgnih.govrsc.orgtriazin-3-yl)amino)ethyl)carbamate where a Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), which is a safer alternative to tert-butyl chloroformate. umich.edu
Research Findings on Synthetic Methods
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Glycine | tert-butyl acetate (B1210297), HClO₄ | tert-butyl aminoacetate | - | rsc.org |
| L-Alanine | tert-butyl acetate, HClO₄ | tert-butyl L-alaninate | - | rsc.org |
| 3-Aminobenzoic acid | Boc-anhydride, Na₂CO₃; then MeOH, SOCl₂ | Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | 89 | nih.gov |
| 4-Fluoro-2-methoxy-5-nitroaniline | Boc₂O, triethylamine, DMAP | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | - | researchgate.net |
| (4-Methoxyphenyl)acetic acid | tert-butyl alcohol, DMAP | tert-butyl (4-methoxyphenyl)acetate | 45 | researchgate.net |
| Cinnamic acid | tert-butyl alcohol, DMAP | tert-butyl cinnamate | 60 | researchgate.net |
Table 1: Examples of Tert-butylation and Related Reactions
Strategic Introduction of Halogen and Amino Functionalities onto the Benzoate (B1203000) Core
The construction of the target molecule necessitates the careful and regioselective placement of both a bromine atom and an amino group onto the benzene (B151609) ring of a benzoate precursor. Several methodologies have been developed to achieve this, each with its own set of advantages and considerations.
Regioselective Bromination of Substituted Aminobenzoic Acid Precursors
One common approach involves the direct bromination of a suitably substituted aminobenzoic acid derivative. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. For instance, starting with a 3-aminobenzoic acid derivative, the amino group, being an ortho-, para-director, would favor the introduction of bromine at the 2-, 4-, or 6-positions. To achieve the desired 5-bromo substitution pattern, it is often necessary to start with a precursor where other positions are blocked or to employ specific brominating agents and reaction conditions that favor meta-bromination relative to the amino group.
However, a more controlled approach often involves starting with a precursor where the desired substitution pattern is already established or can be achieved with high regioselectivity. For example, the bromination of a precursor already containing a meta-directing group can guide the bromine to the desired position.
Reduction of Nitro-Substituted Benzoate Esters to Amino Analogues
An alternative and frequently employed strategy is the reduction of a nitro group to an amino group. This method typically begins with the synthesis of a 3-bromo-5-nitrobenzoic acid derivative. The nitro group is a strong meta-director, facilitating the regioselective introduction of the bromine atom at the 3-position if starting from 5-nitrobenzoic acid, or vice-versa. Once the 3-bromo-5-nitrobenzoate ester is obtained, the nitro group can be selectively reduced to the corresponding amine.
Common reducing agents for this transformation include:
Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
Iron (Fe) powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride.
This two-step approach, involving nitration followed by reduction, offers excellent control over the regiochemistry and is a widely used method for the synthesis of aromatic amines.
Multi-Step Sequences from Simpler Aromatic Precursors
The synthesis of this compound can also be accomplished through multi-step sequences starting from simpler, more readily available aromatic compounds. These routes offer flexibility but may involve more synthetic steps. For example, a synthesis could commence with a simple brominated aromatic compound, followed by the sequential introduction of the carboxylic acid (or its ester precursor) and the amino group (often via a nitro intermediate).
One possible sequence could involve:
Nitration of a brominated benzene derivative.
Oxidation of a side chain to a carboxylic acid.
Esterification to form the tert-butyl ester.
Reduction of the nitro group to the amine.
The specific sequence of these steps is critical to ensure the desired regiochemical outcome, as the directing effects of the substituents change with each functional group transformation.
Orthogonal Protection and Deprotection Strategies for the Amino and Carboxyl Groups
In more complex syntheses involving this compound as an intermediate, it is often necessary to selectively protect the amino and/or carboxyl groups to prevent undesired side reactions during subsequent transformations. organic-chemistry.org Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of another, is a key concept in this regard. fiveable.methieme-connect.de
N-Protection Schemes (e.g., Boc, Cbz, Fmoc) to Control Reactivity
The amino group of this compound is nucleophilic and can interfere with various reactions. To mitigate this, the amino group can be temporarily protected with a suitable protecting group. organic-chemistry.org The choice of protecting group depends on the reaction conditions of the subsequent steps. bham.ac.uk
Common nitrogen protecting groups include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). total-synthesis.comresearchgate.net The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). chemimpex.comorganic-chemistry.org
Benzyloxycarbonyl (Cbz or Z): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. total-synthesis.com
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis in conjunction with acid-labile protecting groups, demonstrating orthogonality. thieme-connect.detotal-synthesis.com
The use of these protecting groups allows for the selective functionalization of other parts of the molecule without affecting the amino group. organic-chemistry.org
| Protecting Group | Abbreviation | Common Reagent for Introduction | Conditions for Removal |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl) total-synthesis.comresearchgate.net |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenation total-synthesis.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) total-synthesis.com |
Temporary Protection of the Carboxyl Group during Aromatic Functionalization
The tert-butyl ester group in this compound itself serves as a protecting group for the carboxylic acid. ddugu.ac.in The bulky tert-butyl group provides steric hindrance, which can prevent the carboxyl group from participating in certain reactions. nih.gov This ester is stable to many reaction conditions but can be cleaved under acidic conditions, often with trifluoroacetic acid, to regenerate the carboxylic acid. acs.org
Optimization of Synthetic Protocols and Reaction Yields
The efficiency of a synthetic route is paramount in both academic research and industrial production. For this compound, optimization efforts are directed towards maximizing the yield and purity of the product while minimizing reaction times and the use of expensive or hazardous reagents.
Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the synthesis of aromatic amines, various catalyst systems have been explored. For instance, the synthesis of a complex molecule containing a tert-butyl protected amine utilized a palladium-catalyzed Suzuki reaction. The optimization of this reaction involved screening various parameters, and the best conditions were found to be a reactant ratio of 1:2, a DME:H₂O (2:1) solvent system, a reaction temperature of 90°C, Pd(PPh₃)₄ as the catalyst, and Na₂CO₃ as the base, achieving an impressive yield of 96.7%. primescholars.com
For the synthesis of this compound, particularly through the reduction of a nitro group, various catalytic systems could be evaluated.
| Catalyst System | Reducing Agent | Typical Conditions | Potential Advantages |
|---|---|---|---|
| Pd/C | H₂ (gas) | Room temperature to moderate heat, atmospheric or elevated pressure | High efficiency, clean workup |
| PtO₂ (Adams' catalyst) | H₂ (gas) | Room temperature, atmospheric pressure | Effective for a wide range of substrates |
| SnCl₂·2H₂O | - | Acidic medium (e.g., HCl in ethanol) | Stoichiometric reagent, mild conditions |
| Fe/NH₄Cl | - | Aqueous ethanol (B145695), reflux | Inexpensive, environmentally benign |
The stoichiometric ratio of the catalyst and any additives is also a critical parameter. For example, in the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a related compound, a stoichiometric amount of 4-dimethylaminopyridine (DMAP) was used as a catalyst for the protection of the indazole nitrogen with a Boc group. researchgate.net Optimizing this to a sub-stoichiometric amount could reduce costs and simplify purification.
The choice of solvent and the reaction temperature can significantly influence the outcome of a chemical reaction. These parameters affect reaction rates, selectivity, and the solubility of reactants and products. In the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the reaction was initially cooled to 273 K (0 °C) before the addition of Boc anhydride and then slowly warmed to room temperature and stirred for 15 hours. researchgate.net This temperature control is likely crucial to prevent side reactions and ensure the desired product is formed selectively.
The polarity of the solvent can also play a critical role. A study on the synthesis of a diaryl amine via dehydrative amination of phenols found that a mixture of Pd(OH)₂/C and Celite in a 1:10 w/w ratio provided the desired product in excellent yield. lookchem.com The choice of solvent in the synthesis of this compound would depend on the specific reaction. For an esterification reaction, a non-polar solvent like dichloromethane (B109758) or THF might be suitable. For a nitro group reduction using a metallic catalyst, a polar protic solvent like ethanol or a mixture containing water is often employed.
| Parameter | Effect on Reaction | Example from a Related Synthesis |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions. | In the synthesis of 2-amino-5-bromobenzyl alcohol, the reaction was allowed to warm slowly from an ice bath to room temperature overnight (20 hours). rsc.org |
| Solvent Polarity | Influences the solubility of reactants and can stabilize transition states, thereby affecting reaction rates. | Dichloromethane, a non-polar aprotic solvent, was used in the Boc protection step of an indazole derivative. researchgate.net |
Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. The application of continuous-flow systems for the synthesis of aromatic amines has been demonstrated to be highly effective.
In one example, a continuous-flow reactor packed with a Pd/C catalyst was used for the dehydrative amination of phenols, achieving a space-time yield as high as 1.70 kg day⁻¹ L⁻¹. lookchem.com Another study on the continuous reductive amination of benzaldehyde (B42025) in a micropacked bed reactor using a Pt-based catalyst yielded 95% of the product with a residence time of just 3.5 minutes. acs.org These examples highlight the potential for developing a highly efficient and intensified process for the synthesis of this compound. A hypothetical continuous flow setup could involve pumping a solution of the starting material (e.g., tert-butyl 3-bromo-5-nitrobenzoate) and a reducing agent through a heated column packed with a heterogeneous catalyst.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by considering these principles.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, where all the atoms of the reactants are incorporated into the final product.
The choice of synthetic route has a significant impact on atom economy. For instance, the reduction of a nitro group to an amine using catalytic hydrogenation with H₂ gas is a highly atom-economical process, with water being the only byproduct. In contrast, using a stoichiometric reducing agent like SnCl₂ would result in a lower atom economy due to the formation of tin-based byproducts.
| Reaction Type | Example | Atom Economy | Comments |
|---|---|---|---|
| Addition | Diels-Alder Reaction | 100% | All atoms of the reactants are incorporated into the product. nih.gov |
| Catalytic Hydrogenation | Reduction of a nitro group with H₂/Pd-C | High | Water is the only byproduct. rsc.org |
| Stoichiometric Reduction | Wittig Reaction | Low | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. primescholars.com |
Developing a synthetic route to this compound that maximizes atom economy is a key goal of green chemistry. This could involve exploring catalytic C-H amination reactions or other advanced synthetic methodologies that avoid the use of protecting groups and stoichiometric reagents.
Implementation of Environmentally Benign Solvents or Solvent-Free Conditions
The synthesis of this compound can be approached through the esterification of 3-amino-5-bromobenzoic acid. Traditional esterification methods often rely on conventional and often hazardous organic solvents. However, recent advancements in green chemistry offer more sustainable alternatives.
Solvent-free reaction conditions represent another significant advancement in green synthesis. For the esterification of carboxylic acids, solvent-free approaches, often coupled with microwave irradiation or high temperatures, can lead to higher efficiency and easier product isolation. The reaction between an alcohol and a carboxylic acid can be driven to completion by removing the water by-product, a process that is often more efficient in the absence of a solvent. nih.gov
Table 1: Comparison of Conventional and Green Solvents for Esterification
| Solvent System | Advantages | Disadvantages | Typical Reaction Conditions |
| Dichloromethane | Good solubility for many organic compounds. | Halogenated solvent, environmental and health concerns. | Room temperature to reflux. nih.gov |
| Ethanol/Sulfuric Acid | Readily available, effective for Fischer esterification. | Requires a strong acid catalyst, which needs neutralization; not easily recyclable. | Reflux temperatures. researchgate.net |
| Natural Deep Eutectic Solvents (NADES) | Biodegradable, low toxicity, can act as both solvent and catalyst. | Can be viscous, may require elevated temperatures to reduce viscosity. | Elevated temperatures. jsynthchem.com |
| Solvent-Free | Reduced waste, simplified workup, potential for higher reaction rates. | May require higher temperatures, potential for side reactions if not carefully controlled. | High temperature, often with a catalyst. nih.gov |
Utilization of Recyclable Catalytic Systems
The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and the use of stoichiometric reagents. In the context of synthesizing this compound, the esterification step is a prime target for the implementation of such catalysts.
Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, typically by simple filtration. Zinc(II) salts, such as zinc oxide, have emerged as effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.gov These catalysts are advantageous because they are relatively inexpensive, have low toxicity, and can be recovered and reused multiple times without a significant loss of activity. nih.govnicl.it The catalytic cycle with zinc salts often involves the formation of a zinc carboxylate intermediate, which is insoluble in the final ester product, facilitating its recovery. nih.gov
Another approach involves the use of solid acid catalysts. These materials, such as zeolites or ion-exchange resins, can replace corrosive and difficult-to-recycle liquid acids like sulfuric acid in Fischer esterification reactions. Their solid nature allows for easy removal from the reaction mixture and potential for regeneration and reuse.
The synthesis could also be envisioned in a two-step process starting from a suitable precursor. For instance, the protection of the amino group of 3-aminobenzoic acid with a tert-butoxycarbonyl (Boc) group, followed by esterification, is a viable route. The Boc-protection step is typically carried out using Boc-anhydride in the presence of a base. nih.gov The subsequent esterification of the N-Boc protected intermediate could then be performed using green and recyclable catalysts.
Table 2: Recyclable Catalysts for Esterification Reactions
| Catalyst System | Reaction Type | Advantages | Recyclability |
| Zinc(II) Oxide | Esterification | Low toxicity, inexpensive, effective under solvent-free conditions. | Easily recovered by filtration and can be reused for multiple cycles with minimal loss of activity. nih.gov |
| Urea-Choline Chloride | Esterification | Acts as both catalyst and solvent, biodegradable. | Can be recycled, though may require purification steps. jsynthchem.com |
| Palladium on Carbon | Reduction of a nitro group to an amine | Highly efficient for hydrogenation. | Recoverable by filtration and reusable. google.com |
By integrating these green chemistry principles—the use of benign or no solvents and the application of recyclable catalysts—the synthesis of this compound can be made significantly more sustainable and environmentally friendly.
Advanced Reaction Pathways and Mechanistic Investigations Involving Tert Butyl 3 Amino 5 Bromobenzoate
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The carbon-bromine bond on the aromatic ring of tert-butyl 3-amino-5-bromobenzoate is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. Palladium catalysts, in particular, are widely employed for their efficiency and functional group tolerance. nih.gov In principle, the bromine atom of this compound could be readily replaced by various organic fragments.
Palladium-Catalyzed Carbon-Carbon Bond Formations
The formation of new carbon-carbon bonds is central to organic synthesis. Several powerful palladium-catalyzed methods have been developed for this purpose. While these reactions are broadly applicable to aryl bromides, specific examples utilizing this compound are not described in the searched scientific literature.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including esters and amines. nih.govmdpi.com For structurally similar compounds like unprotected ortho-bromoanilines, efficient Suzuki-Miyaura couplings have been developed, highlighting the potential for such transformations. nih.gov However, no specific data on the Suzuki-Miyaura coupling of this compound could be located.
Heck Reactions for Olefin Functionalization
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. beilstein-journals.org This reaction is a powerful tool for the vinylation of aromatic rings. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can influence the regioselectivity and yield. beilstein-journals.org Despite the general utility of the Heck reaction, specific protocols and outcomes for the reaction with this compound are not available in the reviewed literature.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed. libretexts.org This method is invaluable for the synthesis of arylalkynes, which are important intermediates in many areas of chemistry. For related compounds like 2-amino-3-bromopyridines, Sonogashira couplings have been successfully performed to produce 2-amino-3-alkynylpyridines in good yields. Nevertheless, specific experimental details for the alkynylation of this compound are absent from the scientific record.
Stille Coupling with Organostannanes
The Stille reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide range of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org While a powerful tool for C-C bond formation, no published studies were found that apply the Stille coupling to this compound.
Palladium-Catalyzed Carbon-Heteroatom Bond Formations
Beyond forming carbon-carbon bonds, palladium catalysis is also instrumental in creating bonds between carbon and heteroatoms like nitrogen and oxygen. These reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines and aryl ethers.
The Buchwald-Hartwig amination reaction, for instance, is a palladium-catalyzed cross-coupling of an aryl halide with an amine. beilstein-journals.org This reaction is of immense importance for the synthesis of a vast array of nitrogen-containing compounds, including pharmaceuticals. beilstein-journals.orgresearchgate.net Similarly, the palladium-catalyzed coupling of aryl halides with alcohols or phenols provides a direct route to aryl ethers. beilstein-journals.org Although this compound contains an amino group and is an aryl bromide, making it a candidate for both intermolecular and intramolecular C-N or C-O bond formations, no specific research detailing these transformations has been reported.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.orgnih.gov This reaction is instrumental in synthesizing arylamines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org For a substrate like this compound, the bromine atom serves as the leaving group for the N-arylation of a variety of amines.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, base, and reaction conditions is crucial for achieving high yields and broad substrate scope. organic-chemistry.org
While specific studies on this compound are not extensively documented, the reactivity of similar bromoanilines in Buchwald-Hartwig amination suggests its utility. A variety of palladium precatalysts and ligands have been developed to facilitate such transformations, even with challenging substrates. researchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-110 | Primary/Secondary Amines | Di- or Triarylamines |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | Anilines | Di- or Triarylamines |
| [(CyPF-tBu)PdCl₂] | NaOt-Bu | Dioxane | 100 | Ammonia | Primary Arylamines |
| Pd-PEPPSI-IPr((NMe₂)₂) | K₃PO₄ | t-AmOH | 120 | Amines/Anilines | N-Aryl Amines/Anilines |
This table presents generalized conditions from literature for aryl bromides and is illustrative of potential conditions for this compound.
O-Arylation and S-Arylation Reactions
Analogous to N-arylation, palladium and copper-catalyzed systems can be employed for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, leading to diaryl ethers and aryl thioethers, respectively.
O-Arylation: The coupling of aryl halides with alcohols and phenols, often referred to as the Buchwald-Hartwig ether synthesis, can be more challenging than amination. However, the development of specialized ligand systems has expanded its scope. For a molecule like this compound, direct O-arylation at the bromine position with a phenolic coupling partner is feasible. In some cases, copper-based catalysts, reminiscent of the Ullmann condensation, are also effective, particularly for the O-arylation of phenols. organic-chemistry.org
S-Arylation: The synthesis of aryl thioethers via cross-coupling of aryl halides with thiols is a well-established transformation. Both palladium and copper catalysts are effective. Recent advancements have led to milder reaction conditions that tolerate a wide range of functional groups. The reaction of this compound with various thiols would be expected to proceed efficiently to provide the corresponding aryl thioethers. Odorless surrogates for volatile thiols, such as S-tert-butyl isothiouronium bromide, have been developed to facilitate these couplings. mdpi.com
Table 2: Catalyst Systems for O- and S-Arylation of Aryl Halides
| Reaction Type | Catalyst System | Ligand | Base | Solvent |
| O-Arylation | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine (e.g., BrettPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
| O-Arylation | CuI | Picolinic Acid, CyDMEDA | K₃PO₄ | DMSO |
| S-Arylation | Pd(dba)₂ | Biarylphosphine (e.g., CyPF-t-Bu) | NaOt-Bu | Toluene |
| S-Arylation | CuI Nanoparticles | Ligand-free | K₂CO₃ | Water |
This table provides examples of catalyst systems for O- and S-arylation reactions that could be adapted for this compound.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts can often enable transformations that are challenging for palladium and exhibit unique reactivity profiles.
Reductive Arylation and Vinylation Strategies
Nickel-catalyzed reductive cross-coupling reactions allow for the formation of C-C bonds between two electrophiles, typically an aryl halide and another organic halide or pseudohalide, in the presence of a stoichiometric reductant (e.g., zinc or manganese powder).
Reductive Arylation: The reductive arylation of this compound would involve its coupling with another aryl halide. This cross-electrophile coupling is a valuable method for constructing biaryl scaffolds. The mechanism often involves the formation of a low-valent nickel species that can undergo oxidative addition to both electrophiles. researchgate.netorganic-chemistry.org
Reductive Vinylation: Similarly, nickel can catalyze the reductive coupling of aryl bromides with vinyl halides or acetates to introduce a vinyl group. This provides access to substituted styrenyl compounds, which are valuable intermediates in organic synthesis.
Table 3: Conditions for Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides
| Coupling Partner | Nickel Source | Ligand | Reductant | Solvent |
| Tertiary Alkyl Halides | NiCl₂·glyme | Pyridine (B92270) or DMAP | Zn | DMA |
| Secondary Alkyl Bromides | NiI₂ | 4,4'-Di-tert-butyl-2,2'-bipyridine | Zn | DMA |
| Allylic Acetates | NiI₂ | Pyridine | Zn | DMA |
| α-Bromo Sulfoxides | NiBr₂·glyme | None | Mn | DMA |
This table illustrates conditions for various nickel-catalyzed reductive couplings of aryl bromides, which could be applied to this compound.
Chemo- and Regioselective Transformations
The presence of multiple functional groups in this compound raises questions of chemo- and regioselectivity. In principle, the bromine atom is the most likely site for oxidative addition in palladium- and nickel-catalyzed cross-coupling reactions. The C-N bond of the amino group and the C-O bond of the ester are generally less reactive under these conditions.
Chemoselective cross-coupling at the bromine atom can be achieved in the presence of the amino and ester functionalities. For instance, a selective Suzuki or Buchwald-Hartwig reaction at the C-Br bond would be expected to leave the other groups intact.
Regioselectivity is primarily dictated by the position of the bromine atom on the aromatic ring. Cross-coupling reactions will occur at the carbon atom to which the bromine is attached.
Reactivity of the Amino Group in Derivatization
The primary amino group in this compound is a versatile handle for further functionalization through various derivatization reactions.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. sigmaaldrich.com
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form tertiary amines can be a competing process. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
Sulfonylation: The reaction of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. For example, treatment with p-toluenesulfonyl chloride in pyridine would furnish the corresponding N-tosylated product. Care must be taken to control the reaction conditions to avoid potential di-sulfonylation, especially with highly reactive sulfonylating agents.
Table 4: Derivatization of the Amino Group
| Reaction Type | Reagent | Base | Solvent | Product |
| Acylation | Acetyl Chloride | Pyridine | Dichloromethane (B109758) | N-Acetyl derivative |
| Alkylation | Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | N-Benzyl derivative |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | N-Tosyl derivative |
This table provides representative conditions for the derivatization of anilines, applicable to this compound.
Formation of Heterocyclic Rings via Intramolecular Cyclization
The bifunctional nature of this compound, possessing both an amino group and a halogen, makes it a suitable precursor for the synthesis of fused heterocyclic systems through reactions that create new rings. Intramolecular cyclization strategies often involve modifying the amino group to introduce a reactive chain that can subsequently react with another part of the molecule, typically by displacing the bromine atom or by C-H activation at an ortho position.
One plausible pathway involves the acylation of the amino group with a reagent like chloroacetyl chloride. The resulting N-(2-chloroacetyl) derivative can then undergo an intramolecular nucleophilic substitution, where the nitrogen or an adjacent atom attacks the carbon bearing the bromine, or more commonly, a base-mediated cyclization occurs to form a new ring.
Another established method for forming fused heterocycles is the Bischler-Napieralski or Pictet-Spengler type reactions, though these would require prior functionalization of a position ortho to the amine. A more direct approach involves condensation reactions. For instance, reaction with carbon disulfide (CS₂) under basic conditions could transform the amine into a dithiocarbamate, which can be a precursor to a benzothiazole (B30560) ring system, a common motif in medicinal chemistry. The cyclization would involve the sulfur atom attacking the carbon with the bromine substituent, often facilitated by a copper catalyst.
While direct intramolecular cyclization examples for this specific molecule are not abundant in literature, the synthesis of related structures highlights the potential. For example, the structurally analogous tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate has been synthesized, demonstrating the utility of this substitution pattern in forming stable, fused heterocyclic systems. nih.gov Pyrazole-based heterocycles, which are important pharmacophores, have been synthesized through pathways like the Sandmeyer reaction of a corresponding diaminopyrazole, a process that involves an intramolecular cyclization via a diazonium salt intermediate. researchgate.netnih.gov
Table 1: Potential Heterocyclic Systems via Intramolecular Cyclization
| Precursor Modification | Reagent Example | Resulting Heterocycle Core | Cyclization Type |
|---|---|---|---|
| N-Acylation | Chloroacetyl chloride | 1,4-Benzoxazin-3-one | Nucleophilic Substitution |
| Thiourea Formation | Ammonium (B1175870) thiocyanate | Benzothiazole | Condensation/Substitution |
| Diazotization | Sodium nitrite/HCl | Benzotriazole | Diazotization/Cyclization |
| Amide Formation | Phthalic Anhydride (B1165640) | Phthalimide derivative | Condensation |
Electrophilic Aromatic Substitution (SEAr) Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the cumulative directing and activating/deactivating effects of its three substituents. youtube.commasterorganicchemistry.comyoutube.com
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
Bromo Group (-Br): This is a deactivating group due to its inductive electron withdrawal, but it is ortho-, para-directing because of its ability to stabilize the carbocation intermediate (arenium ion) via resonance.
Tert-butyl carboxylate Group (-COOC(CH₃)₃): This is a deactivating, meta-directing group due to both inductive and resonance electron withdrawal.
The potential sites for electrophilic attack are C2, C4, and C6.
Position C4: This position is blocked by the bromine atom.
Position C6: This position is para to the amino group and ortho to the bromo group. It is strongly activated by the amine and is sterically accessible.
Position C2: This position is ortho to both the amino group and the tert-butyl ester group. While strongly activated by the amine, it is significantly sterically hindered by the bulky tert-butyl ester.
Therefore, electrophilic substitution is strongly predicted to occur at the C6 position . Reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would yield the corresponding 6-substituted derivative. youtube.comlibretexts.org
Table 2: Analysis of Substituent Effects on SEAr
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Outcome |
|---|---|---|---|---|
| -NH₂ | 3 | Activating (Resonance) | Ortho, Para (to C2, C4, C6) | Strong activation of C2, C4, C6 |
| -Br | 5 | Deactivating (Inductive) | Ortho, Para (to C4, C6) | Weak deactivation; directs to C4, C6 |
| -COOC(CH₃)₃ | 1 | Deactivating (Inductive & Resonance) | Meta (to C3, C5) | Strong deactivation of ring |
| Combined | - | Net Activation | Directs to C6 | Major product is 6-substituted |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on this molecule would primarily involve the displacement of the bromide, the best leaving group on the ring. youtube.com The success of an SNAr reaction typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com
In this compound, the situation is electronically unfavorable for the classic addition-elimination SNAr mechanism. The powerful electron-donating amino group is para to the bromine atom, which destabilizes the negative charge that would develop on the ring during a nucleophilic attack. The tert-butyl ester group is meta to the bromine and thus offers minimal stabilization to the intermediate.
Consequently, forcing the substitution of bromine with a nucleophile (e.g., -OH, -OR, -NHR) would likely require harsh reaction conditions (high temperature and pressure). An alternative pathway, the elimination-addition mechanism , becomes more plausible under strongly basic conditions (e.g., using sodium amide, NaNH₂). masterorganicchemistry.com This mechanism involves:
Elimination: The strong base abstracts a proton from one of the carbons adjacent to the bromine atom. The most acidic proton is at C6, being ortho to the bromine. Elimination of HBr would form a highly reactive benzyne (B1209423) intermediate.
Addition: The nucleophile (e.g., NH₂⁻) then attacks one of the two carbons of the benzyne triple bond.
Protonation: A final protonation step yields the product.
This benzyne mechanism would likely lead to a mixture of two isomeric products, as the nucleophile can attack either end of the unsymmetrical triple bond.
Mechanistic Investigations through Kinetic and Spectroscopic Analyses
While specific mechanistic studies on this compound are not widely published, its structure is ideal for participation in well-studied reactions like palladium- or nickel-catalyzed cross-coupling. nih.gov Mechanistic insights can be extrapolated from studies on similar aryl bromide substrates.
The bromine atom of this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. The generally accepted catalytic cycle for a palladium-catalyzed Suzuki coupling would proceed as follows:
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the substrate to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: In the presence of a base, an organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Spectroscopic techniques like NMR and X-ray photoelectron spectroscopy (XPS) can be used to identify catalyst resting states and key intermediates. acs.orgdoi.org For many Buchwald-Hartwig aminations, the catalyst resting state has been identified as a palladium-amido complex formed after the amine coordinates to the metal. mit.edu In nickel-catalyzed systems, which are increasingly used for their lower cost and unique reactivity, single-electron transfer (SET) pathways involving radical intermediates can also be operative. nih.govresearchgate.net
Table 3: Typical Components for Cross-Coupling Reactions
| Reaction Type | Catalyst Precursor | Ligand Example | Base Example | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄ | Arylboronic acid |
| Buchwald-Hartwig | Pd₂(dba)₃ or NiBr₂·glyme | BINAP, RuPhos | NaOt-Bu, K₃PO₄ | Primary/Secondary Amine |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, piperidine | Terminal Alkyne |
To fully understand the reaction mechanism, detailed kinetic studies are essential. For a cross-coupling reaction involving this compound, this would involve a series of experiments where the initial reaction rate is measured while systematically varying the concentration of each reactant (the substrate, the coupling partner, the catalyst, and the base).
A hypothetical rate law for a Suzuki coupling might take the form: Rate = k[Substrate]ᵃ[Boronic Acid]ᵇ[Catalyst]ᶜ[Base]ᵈ
The reaction orders (a, b, c, d) provide critical information about the rate-determining step (RDS).
If the reaction is first order in the substrate (a=1) and zero order in the boronic acid (b=0), it suggests that oxidative addition is the RDS.
If the rate depends on the concentration of the boronic acid and base, it may indicate that transmetalation is rate-limiting.
An inverse dependence on ligand concentration can indicate that ligand dissociation is required to generate the active catalytic species.
By conducting these experiments at different temperatures, an Arrhenius plot can be constructed to determine the activation energy (Ea), and an Eyring plot can provide the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. mit.edu These thermodynamic parameters offer deeper insight into the transition state of the rate-determining step. For example, a large negative entropy of activation would suggest a highly ordered, associative transition state, which is common in oxidative addition and reductive elimination steps.
Table 4: Hypothetical Design for a Kinetic Study (Suzuki Coupling)
| Experiment | [Substrate] (M) | [Boronic Acid] (M) | [Catalyst] (mol%) | [Base] (M) | Measured Parameter |
|---|---|---|---|---|---|
| 1 (Baseline) | 0.1 | 0.15 | 1 | 0.3 | Initial Rate (R₁) |
| 2 | 0.2 | 0.15 | 1 | 0.3 | Initial Rate (R₂) |
| 3 | 0.1 | 0.3 | 1 | 0.3 | Initial Rate (R₃) |
| 4 | 0.1 | 0.15 | 2 | 0.3 | Initial Rate (R₄) |
| 5 | 0.1 | 0.15 | 1 | 0.6 | Initial Rate (R₅) |
Applications of Tert Butyl 3 Amino 5 Bromobenzoate As a Key Synthetic Intermediate
Construction of Complex Molecular Scaffolds
The distinct reactivity of the three functional groups on the benzene (B151609) ring of tert-butyl 3-amino-5-bromobenzoate makes it an ideal starting material for the assembly of intricate molecular frameworks. Chemists can selectively address each functional site to build up molecular complexity in a controlled and predictable manner.
The aryl bromide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with a variety of aryl or heteroaryl boronic acids to construct complex biaryl systems. nih.govtcichemicals.com These structures are prevalent in many biologically active molecules and functional materials. tcichemicals.com
For example, a substituted aminobenzoate intermediate can be coupled with a boronic ester derivative in a Suzuki reaction to form a larger, multi-ring system, a key step in the synthesis of complex therapeutic agents. The reaction typically proceeds in high yield under specific conditions of catalyst, base, and solvent.
Table 1: Example of Suzuki-Miyaura Coupling for Biaryl Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biaryl Compound |
| This compound | Heteroarylboronic Ester | PdCl₂(dppf) | K₂CO₃ | Dioxane | Heterobiaryl Compound |
This table represents typical conditions for Suzuki-Miyaura reactions.
The arrangement of the amino group and the tert-butyl ester on the aromatic ring facilitates the construction of fused heterocyclic systems. These ring systems are core components of many natural products and pharmaceutical drugs. mdpi.com The amino group can act as a nucleophile in cyclization reactions to form new rings fused to the initial benzene ring.
Through multi-step sequences, the amino and carboxylate functionalities can be manipulated to participate in intramolecular condensation or cyclization reactions, leading to the formation of diverse heterocyclic scaffolds such as benzoxazinones or quinazolines. The "tert-amino effect" describes a similar principle where ortho-substituted tertiary amines can undergo cyclization, highlighting the utility of amino groups in forming fused rings. beilstein-journals.org The synthesis of fused 3-aminoimidazoles through multicomponent reactions further illustrates the power of using amino-substituted building blocks to create complex heterocycles. nih.gov
Strategies for Functional Group Diversification and Derivatization
The true synthetic power of this compound lies in the ability to selectively modify each of its three functional groups, often leaving the others intact for subsequent transformations.
The aryl bromide is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions beyond the Suzuki coupling. These reactions allow for the introduction of a diverse range of substituents at this position.
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen (C-N) bond by coupling the aryl bromide with various amines. This is a powerful tool for synthesizing complex aniline (B41778) derivatives. nih.gov
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a carbon-carbon (C-C) triple bond, introducing alkynyl moieties into the aromatic ring.
Heck Coupling: This reaction forms a new carbon-carbon (C-C) bond by coupling the aryl bromide with an alkene.
Table 2: Key Cross-Coupling Reactions at the Aryl Bromide Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C (Aryl-Aryl) | Palladium |
| Buchwald-Hartwig | Amine/Amide | C-N | Palladium |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium/Copper |
| Heck | Alkene | C-C (Aryl-Vinyl) | Palladium |
The primary amino group is a nucleophilic center that can be readily derivatized into a variety of other important functional groups.
Amide Formation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a base to form stable amide bonds.
Urea (B33335) Formation: Reaction of the amine with an isocyanate leads to the formation of a urea linkage, a common pharmacophore in drug molecules. scispace.comnih.gov
Carbamate Formation: The amino group can be protected or derivatized by reacting it with chloroformates or other reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form carbamates. This is often a necessary step to prevent the amine from interfering with subsequent reactions.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many basic and nucleophilic reaction conditions used to modify the amino or aryl bromide sites. However, it can be selectively removed under acidic conditions to reveal the carboxylic acid.
This selective deprotection is crucial for multi-step syntheses. For example, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used to cleave the tert-butyl group without affecting other parts of the molecule. More specialized conditions, such as using zinc bromide (ZnBr₂) or a cerium(III) chloride-sodium iodide system, have been developed for chemoselective deprotection of tert-butyl esters when other acid-sensitive groups are present. nih.govresearchgate.netorganic-chemistry.org Once deprotected, the resulting carboxylic acid can undergo further transformations, such as conversion to an acid chloride, another ester, or an amide.
Role in Combinatorial Chemistry and Library Synthesis for Lead Generation
The architecture of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries aimed at lead generation in drug discovery. The presence of two distinct functional groups, the amino and bromo moieties, allows for sequential and orthogonal chemical modifications, enabling the rapid generation of a multitude of diverse structures.
The general strategy involves utilizing the amino group for amide bond formation or other nucleophilic additions, while the bromine atom can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Heck, and Buchwald-Hartwig couplings. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing its interference in the diversification steps and allowing for its deprotection at a later stage if required.
While direct studies on large libraries synthesized from this compound are not extensively documented in publicly available literature, the principle is well-established with closely related analogues. For instance, the use of 3-amino-5-hydroxybenzoic acid as a core structure has been successfully employed in the solid-phase synthesis of a 2001-member non-peptide library using the split/combine method. nih.gov In this approach, the benzoic acid is anchored to a resin, and the amino and hydroxyl groups are variably substituted to generate a diverse collection of compounds. nih.gov Similarly, the generation of compound libraries from scaffolds like 3-amino-6-bromo indazole further underscores the utility of such bifunctional building blocks in creating collections of molecules for high-throughput screening. nih.gov
The potential diversity that can be achieved from this compound is vast. By reacting the amino group with a set of carboxylic acids and the bromo group with a set of boronic acids, a large matrix of compounds can be synthesized.
Table 1: Potential Library Synthesis from this compound
| Reagent for Amino Group (R-COOH) | Reagent for Bromo Group (R'-B(OH)₂) | Resulting Compound Structure |
| Acetic Acid | Phenylboronic Acid | Tert-butyl 3-acetamido-5-phenylbenzoate |
| Propionic Acid | 4-Methylphenylboronic Acid | Tert-butyl 3-propionamido-5-(p-tolyl)benzoate |
| Benzoic Acid | 3-Methoxyphenylboronic Acid | Tert-butyl 3-benzamido-5-(3-methoxyphenyl)benzoate |
| ...and so on | ...and so on | ...and so on |
This combinatorial approach allows for the exploration of a significant chemical space around the 3-aminobenzoate (B8586502) core, increasing the probability of identifying "hit" compounds with desired biological activity.
Contributions to Biomimetic Synthesis and Natural Product Analogues
The 3-aminobenzoic acid scaffold is a recurring motif in a variety of microbial natural products. rsc.org This makes this compound a valuable starting material for the synthesis of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key pharmacophoric features of a natural product and to develop derivatives with improved potency, selectivity, or pharmacokinetic properties.
The 3-aminobenzoate core, for example, is the starter unit for the biosynthesis of the ansa-bridged macrolactams rifamycin, ansamitocin, and geldanamycin, which exhibit potent antibiotic and antitumor activities. rsc.org By using this compound, synthetic chemists can create analogues of these complex natural products where the bromine atom allows for the introduction of various substituents at a position that may not be easily modifiable through traditional synthetic routes. This strategic placement of functionality can lead to the discovery of analogues with enhanced biological profiles.
The synthesis of these analogues often involves a series of reactions, including the elaboration of the amino and carboxylic acid functionalities, followed by a key cross-coupling reaction at the bromo position to introduce a side chain or to form a macrocyclic ring. The tert-butyl ester provides robust protection during these synthetic manipulations and can be selectively removed under acidic conditions to reveal the free carboxylic acid, which can then be further functionalized.
While specific examples of the direct use of this compound in the total synthesis of a natural product are not prevalent in the literature, its utility as a building block for creating fragments and analogues of complex natural products is clear. This approach allows for the systematic exploration of the chemical space around a natural product scaffold, a key strategy in modern medicinal chemistry.
Integration into Material Science for Polymer and Conductive Material Precursors
The field of material science has also recognized the potential of aminobenzoate derivatives in the development of novel polymers, particularly conductive polymers. These materials are of great interest for a wide range of applications, including electronics, sensors, and biomedical devices. nih.govnih.gov
A study has demonstrated the preparation of conductive nanocomposites based on the copolymerization of aniline with butyl 3-aminobenzoate. researchgate.net This research highlights the ability of the 3-aminobenzoate moiety to be incorporated into a polyaniline (PANI) backbone, a well-known conductive polymer. The resulting copolymers, poly(aniline-co-butyl 3-aminobenzoate), formed homogeneous and flexible films with measurable electrical conductivity. researchgate.net
Given this precedent, this compound represents a promising monomer for the synthesis of functionalized conductive polymers. The amino group can participate in the oxidative polymerization with aniline or other monomers to form the polymer chain. The bromine atom, which would be incorporated as a pendant group on the polymer backbone, offers a reactive handle for post-polymerization modification. This would allow for the tuning of the polymer's properties, such as its solubility, processability, and electronic characteristics, by introducing a variety of functional groups through cross-coupling reactions.
Table 2: Potential Polymer Synthesis and Functionalization
| Polymerization Method | Monomers | Resulting Polymer | Post-Polymerization Modification |
| Chemical Oxidation | Aniline, this compound | Poly(aniline-co-tert-butyl 3-amino-5-bromobenzoate) | Suzuki coupling with various boronic acids to attach different functional groups to the polymer backbone. |
| Electropolymerization | This compound | Poly(this compound) | Heck reaction with alkenes to introduce vinyl groups for further cross-linking or functionalization. |
The ability to create well-defined, functionalized conductive polymers from this compound opens up possibilities for the development of "smart" materials with tailored properties for specific applications. For example, the introduction of specific receptor units could lead to the creation of highly selective chemical sensors, while the incorporation of biocompatible moieties could be beneficial for biomedical applications. nih.gov
Computational and Theoretical Studies on Tert Butyl 3 Amino 5 Bromobenzoate and Its Derivatives
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and conformational flexibility of tert-butyl 3-amino-5-bromobenzoate are dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its constituent functional groups. The primary degrees of conformational freedom are the rotation of the tert-butyl ester group relative to the plane of the benzene (B151609) ring and the orientation of the amino group.
The bulky tert-butyl group imposes significant steric hindrance, which heavily influences the conformational landscape. In related systems like cis-1,4-di-tert-butylcyclohexane, the tert-butyl group's high steric demand forces the molecule into conformations that minimize this strain, sometimes favoring a twisted boat over a chair conformation to place the bulky groups in pseudo-equatorial positions. For this compound, the tert-butyl group will preferentially orient itself to minimize steric clashes with the ortho-hydrogens of the benzene ring.
The parent acid, 3-amino-5-bromobenzoic acid, provides a foundational model. nih.gov The planarity of the benzene ring is a key feature, though the amino and carboxyl groups may exhibit slight out-of-plane deviations. The aminobenzoic acid backbone itself is relatively rigid, a factor that has been shown to be significant in how these molecules interact with biological systems. acs.orgnih.gov
A potential energy surface (PES) map for this compound would likely reveal several local energy minima corresponding to different rotational isomers (rotamers). The global minimum energy conformation is expected to be one where the bulky tert-butyl group is positioned away from the aromatic ring, and the carbonyl group of the ester is oriented to facilitate favorable electronic interactions without introducing significant steric strain.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. tandfonline.com Studies on analogous molecules such as p-aminobenzoic acid and other substituted benzoic acids have successfully employed DFT methods like B3LYP with basis sets such as 6–311++G** and cc–pVTZ to determine structure, thermodynamic properties, and vibrational characteristics. researchgate.net
DFT calculations can predict reactivity hotspots through the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).
The Molecular Electrostatic Potential (MEP) provides a map of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), suggesting their vulnerability to nucleophilic attack.
The Frontier Molecular Orbitals (HOMO and LUMO) are crucial for predicting chemical reactivity and selectivity.
The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group.
The Lowest Unoccupied Molecular Orbital (LUMO) is associated with the molecule's ability to accept electrons. The LUMO is likely to be distributed over the electron-deficient tert-butoxycarbonyl group and the benzene ring.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Table 1: Predicted Reactivity Indicators for an Analogous Aminobenzoic Acid Derivative
| Parameter | Predicted Value/Location | Implication for Reactivity |
|---|---|---|
| HOMO Location | Aromatic ring, Amino group | Site of oxidation, electrophilic substitution |
| LUMO Location | Carbonyl group, Aromatic ring | Site of reduction, nucleophilic attack |
| MEP Negative Region | Carbonyl oxygen, Amino nitrogen | Susceptible to electrophilic attack |
| MEP Positive Region | Amino hydrogens, Aromatic hydrogens | Susceptible to nucleophilic attack |
This table is illustrative and based on general principles and findings from studies on analogous compounds.
Computational modeling can elucidate reaction mechanisms by identifying intermediates and calculating the energy of transition states. For instance, in reactions involving the substitution on the aromatic ring, DFT can be used to model the formation of the sigma complex (Wheland intermediate) and determine the activation energies for substitution at different positions. This would confirm the directing effects of the existing substituents. Similarly, for reactions at the ester or amino group, computational models can help predict the most favorable reaction pathways.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. DFT calculations can provide accurate predictions of NMR chemical shifts, and vibrational frequencies (IR and Raman).
For this compound, DFT calculations would predict the ¹H and ¹³C NMR chemical shifts. For example, the protons on the aromatic ring would have distinct chemical shifts due to the electronic effects of the three different substituents. The tert-butyl group would show a characteristic singlet in the ¹H NMR spectrum. Studies on ortho-aminobenzoic acid have shown that DFT can predict ¹H and ¹³C chemical shifts with reasonable agreement to experimental data. tandfonline.com Hydrogen bonding has also been shown to influence chemical shifts, causing deshielding of the involved protons. tandfonline.comchemrxiv.orgacs.org
Vibrational frequencies from IR and Raman spectroscopy can also be calculated. The predicted spectrum would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the ester, and various vibrations of the substituted benzene ring.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Symmetric Stretch | ~3400 |
| Amino (-NH₂) | Asymmetric Stretch | ~3500 |
| Carbonyl (C=O) | Stretch | ~1710 |
| C-N | Stretch | ~1300 |
| C-Br | Stretch | ~600 |
These are approximate values based on typical ranges and computational studies of similar molecules.
Analysis of Intra- and Intermolecular Interactions and Their Influence on Molecular Packing
The solid-state structure and molecular packing of this compound are governed by a combination of intra- and intermolecular interactions, including hydrogen bonding and π-π stacking.
The primary sites for hydrogen bonding are the amino group (donor) and the carbonyl oxygen of the ester group (acceptor). In the solid state, it is highly probable that intermolecular hydrogen bonds of the N-H···O=C type would be formed. These interactions would link the molecules into chains or more complex networks.
Computational studies on p-aminobenzoic acid have revealed that hydrogen bonding is a dominant interaction, with the formation of carboxylic acid dimers being a prominent feature. chemrxiv.orgacs.orgucl.ac.uk While the tert-butyl ester group in the target molecule prevents the formation of carboxylic acid dimers, the amino group can still act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. The presence of the bulky tert-butyl group might, however, sterically hinder the formation of some hydrogen bonding patterns that are observed in less substituted aminobenzoic acids.
The analysis of hydrogen bonding patterns is crucial for understanding the crystal packing and polymorphism of the compound. Different hydrogen bonding motifs can lead to different crystal forms with varying physical properties.
π-Stacking and Aromatic Interactions
π-stacking is a noncovalent interaction that plays a crucial role in the molecular assembly and crystal packing of aromatic compounds. These interactions, driven by a combination of electrostatic, dispersion, and short-range repulsive forces, significantly influence the supramolecular architecture of molecules containing aromatic rings. In the context of substituted bromobenzoates, the nature and geometry of these interactions are of considerable interest.
Computational and crystallographic studies on derivatives of this compound provide valuable insights into the types of aromatic interactions that govern their solid-state structures. For instance, in the closely related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, X-ray diffraction analysis has revealed the presence of distinct π-π stacking interactions. nih.gov In the crystal structure of this derivative, inversion dimers are formed, which are further linked into a three-dimensional network. This network is stabilized, in part, by weak aromatic π–π stacking interactions between the pyrazole (B372694) rings of adjacent molecules. nih.gov
The geometry of these interactions is characterized by a centroid-to-centroid distance between the interacting pyrazole rings.
Table 1: π-π Stacking Interaction Geometry in a this compound Derivative
| Interacting Groups | Centroid-to-Centroid Distance (Å) | Symmetry Operation |
|---|---|---|
| Pyrazole Ring (Cg1) ↔ Pyrazole Ring (Cg1) | 3.7394 (6) | 2 - x, 1 - y, -z |
Data sourced from a study on tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.gov
This off-centered, or parallel-displaced, stacking arrangement is a common motif for π-π interactions, as it minimizes electrostatic repulsion between the electron clouds of the aromatic rings. nih.gov The strength of these interactions is influenced by the electronic nature of the aromatic system and its substituents. The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups on the benzene ring of this compound can modulate the electron density of the aromatic system, thereby influencing the nature and strength of potential π-stacking interactions.
Steric and Electronic Effects of the Tert-butyl Group on Molecular Conformation
The tert-butyl group, (CH₃)₃C-, is a sterically demanding substituent that exerts significant influence on the structure, reactivity, and physical properties of the molecules to which it is attached. researchgate.net Its effects are twofold: steric hindrance due to its large size and electronic effects stemming from its alkyl nature.
Steric Effects:
The primary influence of the tert-butyl group is steric hindrance. Its bulky nature can restrict rotation around single bonds and dictate the preferred conformation of a molecule to minimize steric strain. researchgate.net In the case of this compound, the tert-butyl group is part of an ester functionality. This group can influence the orientation of the entire carboxylate moiety relative to the plane of the benzene ring.
Electronic Effects:
The electronic effects of the tert-butyl group are more complex. Traditionally viewed as an electron-donating group through induction, recent computational studies suggest its effect can be context-dependent. cardiff.ac.uk The tert-butyl group can stabilize both adjacent positive and negative charges, meaning it can act as either an electron-releasing or electron-withdrawing group depending on the specific electronic demands of the molecular system. cardiff.ac.uk
This dual nature arises from a combination of inductive effects, polarizability, and hyperconjugation. cardiff.ac.uk In the context of this compound, the electronic contribution of the tert-butyl group can influence the reactivity of the ester carbonyl and the electron density distribution across the aromatic ring. For instance, the insertion of tert-butyl groups into other aromatic systems has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can alter the molecule's electrochemical properties. nih.gov
Table 2: Summary of Steric and Electronic Effects of the Tert-butyl Group
| Effect | Description | Consequence for Molecular Conformation |
|---|---|---|
| Steric Hindrance | The large size of the group creates spatial crowding. researchgate.net | Induces non-planar conformations by forcing rotation around single bonds to relieve strain. Can restrict access to nearby reactive sites. nih.govresearchgate.net |
| Electronic (Inductive) | Traditionally considered electron-donating, but can stabilize both positive and negative charges. cardiff.ac.uk | Modulates electron density on the ester group and the aromatic ring, potentially influencing intermolecular interactions. |
| Electronic (LUMO Level) | Can raise the energy of the LUMO in conjugated systems. nih.gov | Alters the molecule's redox properties and electronic communication within the molecular structure. nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives of Tert Butyl 3 Amino 5 Bromobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments
High-Resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For derivatives of Tert-butyl 3-amino-5-bromobenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning every proton and carbon atom in the molecule and understanding its three-dimensional arrangement.
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing insights into bonding connectivity and spatial proximity. slideshare.netsdsu.edu
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. It is invaluable for assigning carbon signals by correlating them to their known proton assignments. For the title compound, it would definitively link each aromatic proton to its corresponding carbon atom and the tert-butyl protons to their carbons.
NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). science.gov This is essential for determining stereochemistry and conformation. In derivatives where steric hindrance might cause restricted rotation, NOESY can help define the spatial arrangement of different parts of the molecule. nih.gov
The combined application of these techniques allows for the complete and unambiguous assignment of the molecule's ¹H and ¹³C NMR spectra. researchgate.netbeilstein-journals.org
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H2 ↔ H4, H4 ↔ H6 | Confirms the connectivity and substitution pattern of the aromatic ring protons. |
| HSQC | H2 ↔ C2, H4 ↔ C4, H6 ↔ C6, Protons of C(CH₃)₃ ↔ Carbons of C(CH₃)₃ | Assigns carbon atoms directly bonded to specific protons. |
| HMBC | H2, H4, H6 ↔ C=O; H2, H6 ↔ C1, C3, C5; Protons of C(CH₃)₃ ↔ C=O and quaternary tert-butyl carbon | Establishes the connectivity between the benzoate (B1203000) ring and the tert-butyl ester group. Connects amino group-bearing carbon (C3) and bromo-substituted carbon (C5) to the ring protons. |
| NOESY | NH₂ ↔ H2, H4; Protons of C(CH₃)₃ ↔ H2, H6 (depending on conformation) | Provides information on the spatial orientation of the amino group and the conformation around the ester linkage. |
While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the local chemical environment and intermolecular interactions in different polymorphic forms, which are averaged out in solution. For a compound like this compound, ssNMR could be used to identify and characterize different crystal packing arrangements if polymorphism is suspected.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum of this compound, presenting as two peaks of nearly equal intensity separated by two mass units for every bromine-containing fragment.
Analysis of the fragmentation patterns provides further structural confirmation. For this compound, a primary fragmentation pathway would be the loss of the tert-butyl group as isobutylene (B52900) (56 Da), leading to a prominent fragment ion corresponding to 3-amino-5-bromobenzoic acid.
**Table 2: Predicted HRMS Data for this compound (C₁₁H₁₄BrNO₂) **
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Comments |
|---|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₁₁H₁₄⁷⁹BrNO₂ | 271.0208 | Molecular ion |
| [M]⁺ (with ⁸¹Br) | C₁₁H₁₄⁸¹BrNO₂ | 273.0187 | Isotopic molecular ion |
| [M - C₄H₈]⁺ (with ⁷⁹Br) | C₇H₆⁷⁹BrNO₂ | 214.9582 | Loss of isobutylene from the tert-butyl group |
| [M - C₄H₈]⁺ (with ⁸¹Br) | C₇H₆⁸¹BrNO₂ | 216.9561 | Isotopic peak for the loss of isobutylene |
| [M - OC(CH₃)₃]⁺ (with ⁷⁹Br) | C₇H₅⁷⁹BrNO | 197.9609 | Loss of the tert-butoxy (B1229062) radical |
GC-MS is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. However, it is an excellent tool for assessing the purity of starting materials or identifying volatile byproducts from its synthesis. For the analysis of polar, non-volatile compounds like amino acids, derivatization is often employed to increase volatility. sigmaaldrich.com A similar strategy could be used to analyze the core amino acid structure after hydrolysis of the ester, for instance, by silylating the amino and carboxyl groups.
LC-MS is ideally suited for the analysis of non-volatile and thermally sensitive compounds like this compound. The compound can be directly analyzed without derivatization. This technique is invaluable for monitoring the progress of a chemical reaction in real-time. beilstein-journals.org For example, during the synthesis of the title compound from 3-amino-5-bromobenzoic acid and a source of a tert-butyl group, LC-MS could be used to track the disappearance of the starting material and the appearance of the product. It is also highly effective for the analysis and purification of complex reaction mixtures, allowing for the identification of intermediates, byproducts, and final products.
X-ray Crystallography for Unambiguous Solid-State Structure Determination
While the crystal structure for this compound is not publicly available, analysis of a closely related compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, illustrates the power of this method. nih.gov In the crystal structure of this analog, the pyrazole (B372694) and benzene rings were found to be nearly co-planar. nih.gov The molecules form dimers through hydrogen bonds, which are then linked into a three-dimensional network by other weak interactions. nih.gov A similar analysis of this compound would provide absolute confirmation of its structure and reveal its specific intermolecular interaction motifs.
Table 3: Representative Crystallographic Data from a Related Structure (tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₂H₁₄BrN₃O₂ | Confirms the elemental composition in the solid state. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| Key Intermolecular Interaction | N—H···N hydrogen bonds | Reveals the formation of inversion dimers, a key packing feature. |
| π–π Stacking Distance | 3.7394 (6) Å | Indicates weak aromatic stacking interactions contributing to crystal stability. |
Determination of Absolute Configuration
For chiral derivatives of this compound, determining the absolute configuration—the precise spatial arrangement of atoms at a stereocenter—is critical.
One of the most definitive methods for this is single-crystal X-ray crystallography . Through the phenomenon of anomalous dispersion, the absolute structure of a chiral molecule can be determined. In the analysis of a related compound, methyl 2-amino-5-bromobenzoate, the absolute structure was confidently established, yielding a Flack parameter of 0.022 (9), which confirms the assigned configuration. nih.gov A similar approach for a diastereoisomeric complex of a tert-butylphenylphosphinoamidate derivative unequivocally revealed the absolute configuration at the stereogenic phosphorus atom. nih.gov
A powerful solution-state alternative is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs). This technique involves the formation of non-covalent diastereomeric complexes between the chiral substrate and a chiral agent, which induces chemical shift non-equivalence in the NMR spectrum. nih.gov For instance, N-3,5-dinitrobenzoyl (DNB) amino acid derivatives can have their absolute configuration assigned using a bis-thiourea chiral solvating agent (BTDA). nih.govmdpi.com A dual-enantiomer approach, where spectra are recorded with both (R,R)- and (S,S)-BTDA, generates distinct and interpretable chemical shift differences (Δδ), which correlate reliably with the stereochemistry of the chiral center. nih.gov This method avoids the need for covalent derivatization. nih.gov
Analysis of Crystal Packing and Supramolecular Interactions
X-ray crystallography also provides invaluable insight into how molecules are arranged in the solid state, an arrangement governed by a network of non-covalent forces known as supramolecular interactions. These interactions dictate the material's physical properties.
In a complex derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the crystal structure is stabilized by a variety of interactions. nih.gov Pairwise N—H⋯N hydrogen bonds link molecules into inversion dimers, which are further connected into a three-dimensional network through weak aromatic π–π stacking interactions, with a centroid–centroid separation of 3.7394 (6) Å. nih.gov The structure is also influenced by C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov Similarly, the crystal structure of methyl 2-amino-5-bromobenzoate reveals that while an intramolecular N—H⋯O hydrogen bond stabilizes the molecular conformation, intermolecular N—H⋯O interactions link neighboring molecules into zigzag chains. nih.gov The presence of bromine atoms can have a notable influence on these packing arrangements, affecting the distances between adjacent aromatic moieties and influencing the prevalence of π–π interactions. researchgate.net
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N3—H3A⋯N2 | 0.86 | 2.22 | 3.060(2) | 165 |
| C2—H2⋯O2 | 0.93 | 2.59 | 2.969(2) | 104 |
| C11—H11C⋯O2 | 0.96 | 2.53 | 3.483(3) | 171 |
| C12—H12B⋯O2 | 0.96 | 2.59 | 3.125(3) | 115 |
Quantification of Dihedral Angles and Molecular Planarity
Dihedral angles, which describe the rotation around a chemical bond, are fundamental to defining a molecule's conformation and degree of planarity. These angles are precisely quantified from crystallographic data.
For tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the fused pyrazole and benzene rings are nearly co-planar, with a dihedral angle between them of just 2.36 (5)°. nih.gov However, the tert-butoxycarbonyl group is significantly twisted out of this plane, as shown by the dihedral angle of 10.01 (4)° between the C8/O1/O2 ester group and the fused-ring system. nih.gov In the simpler methyl 2-amino-5-bromobenzoate, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is 5.73 (12)°. nih.gov These values are crucial for understanding steric and electronic effects within the molecule.
| Compound | Planes Defining Angle | Dihedral Angle (°) | Reference |
|---|---|---|---|
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Pyrazole Ring / Benzene Ring | 2.36 (5) | nih.gov |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Ester Group / Fused-Ring System | 10.01 (4) | nih.gov |
| Methyl 2-amino-5-bromobenzoate | Aromatic Ring / Methyl Acetate Group | 5.73 (12) | nih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Bond Characterization
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and characterize chemical bonds by probing their vibrational modes. In the study of this compound derivatives, these methods are essential for confirming chemical transformations and understanding bonding.
The vibrational spectra of related 3-aminobenzoates and 2-amino-5-halobenzoic acids have been extensively studied. researchgate.netnih.gov The positions of key vibrational bands, such as the asymmetric and symmetric stretching modes of the carboxylate (COO⁻) group, are sensitive to the electronic environment. researchgate.net The introduction of different substituents on the aromatic ring, including halogens, leads to predictable shifts in the vibrational frequencies, providing insight into the electronic charge distribution. researchgate.netnih.gov For example, studies on 5-bromocytosine (B1215235) and 5-bromouracil (B15302) show that while the core vibrational features of the parent molecule are retained, specific modes are affected by the heavy bromine substituent. researchgate.netnih.govtacr.cz Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to provide a complete and reliable assignment of the observed vibrational bands. nih.govnih.goviu.edu.sa
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively sensitive to chiral molecules, making it an invaluable tool for studying the stereochemistry of chiral derivatives of this compound.
CD spectroscopy, particularly in the electronic region (ECD), can be used to determine the absolute configuration of a chiral compound in solution. nih.gov The method involves comparing the experimentally measured CD spectrum with spectra predicted by quantum mechanical calculations for each possible enantiomer. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov This technique, along with its vibrational counterpart, Vibrational Circular Dichroism (VCD), provides detailed information on the preferred solution-phase conformation and configuration of chiral molecules, complementing the solid-state data from X-ray crystallography. nih.gov
Q & A
Basic Research Questions
Q. How can synthetic routes for tert-butyl 3-amino-5-bromobenzoate be optimized to improve yield and purity?
- Methodological Answer:
- Retrosynthetic Analysis : Begin by identifying key functional groups (tert-butyl ester, amino, bromo). The tert-butyl ester can be introduced via Boc protection of the amine, while bromination may be achieved using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) or directed ortho-metalation .
- Reaction Optimization : Use polar aprotic solvents (DMF, DMSO) for substitution reactions to stabilize intermediates. Monitor reaction progress via TLC or HPLC. Purify via column chromatography with gradients optimized for polarity differences between starting materials and products .
- Purity Control : Store intermediates at –20°C under inert gas to prevent decomposition, as tert-butyl esters are prone to hydrolysis under acidic conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Analysis : ¹H NMR can confirm the tert-butyl group (singlet at ~1.3 ppm) and aromatic protons (splitting patterns indicating substitution positions). ¹³C NMR identifies carbonyl (C=O at ~165 ppm) and bromine-induced deshielding effects .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight ([M+H]⁺ for C₁₁H₁₃BrNO₂: calc. 278.01) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 178) .
- IR Spectroscopy : Detect amine N–H stretches (~3400 cm⁻¹) and ester C=O (~1720 cm⁻¹) to verify functional group integrity .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer:
- Mechanistic Study : The bulky tert-butyl group directs coupling reactions (e.g., Suzuki-Miyaura) to the para position of the bromine. Use computational modeling (DFT) to compare transition-state energies for meta vs. para coupling pathways .
- Experimental Validation : Perform Pd-catalyzed couplings with aryl boronic acids. Analyze regioselectivity via NOESY NMR or X-ray crystallography. For example, Reference Example 2b in demonstrates palladium-mediated coupling in dimethoxyethane/water under reflux.
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ester hydrolysis) during functionalization of this compound?
- Methodological Answer:
- Condition Screening : Avoid aqueous bases (e.g., NaOH) to prevent ester hydrolysis. Use anhydrous LiAlH₄ for selective reductions instead of NaBH₄, which may dehalogenate aryl bromides .
- Catalyst Selection : Employ Pd(PPh₃)₄ for cross-couplings, as bulky ligands reduce undesired β-hydride elimination. Additives like TBAB (tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., free amines from Boc deprotection) and adjust reaction parameters dynamically .
Q. How can computational tools predict the reactivity of this compound in novel reaction environments?
- Methodological Answer:
- AI-Driven Synthesis Planning : Platforms like Pistachio or Reaxys models analyze reaction databases to predict feasible pathways (e.g., amidation, halogen exchange) and optimize conditions (temperature, solvent) .
- Molecular Dynamics Simulations : Model solvent effects on reaction kinetics. For example, simulate DMSO’s role in stabilizing charged intermediates during SNAr (nucleophilic aromatic substitution) .
Contradictions and Resolutions
- Synthetic Route Discrepancies : proposes AI-driven halogenation, while uses Suzuki coupling. Resolve by testing both methods and comparing yields under controlled conditions.
- Stability Concerns : recommends –20°C storage, but suggests inert gas for lab-scale use. Validate via accelerated stability studies (40°C/75% RH for 1 week) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
